molecular formula C13H19NO B13274341 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Cat. No.: B13274341
M. Wt: 205.30 g/mol
InChI Key: AEEPMYXDCKQREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is an organic compound with the molecular formula C13H19NO. It is a phenolic compound with a cyclopropylmethylamino group attached to the propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol typically involves the reaction of cyclopropylmethylamine with a suitable phenolic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethylamino group can interact with receptors and ion channels, modulating their function. These interactions lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is unique due to its specific combination of a phenolic group and a cyclopropylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, often categorized under phenolic compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a phenolic ring substituted with a cyclopropylmethyl amino group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation.

Antimicrobial Properties

Research indicates that phenolic compounds exhibit notable antimicrobial activity. For instance, derivatives of phenolic compounds have been functionalized to enhance their bioactivity against various pathogens. The structural modifications often lead to improved solubility and bioavailability, which are critical for effective antimicrobial action .

Table 1: Antimicrobial Activity of Phenolic Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
CAR-1C. albicans5 μg/mL
CAR-2E. coli10 μg/mL
CAR-3S. aureus15 μg/mL

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by studies on similar phenolic structures that demonstrate inhibition of key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Table 2: Enzyme Inhibition by Phenolic Compounds

CompoundEnzymeInhibition (%) at 10 μM
Compound AAcetylcholinesterase75%
Compound BCarbonic anhydrase65%
Compound Cα-glycosidase70%

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:

  • Opioid Receptors : Similar compounds have been investigated for their interactions with μ-opioid receptors (MOR), showing potential as analgesics or antagonists in pain management .
  • Inflammatory Pathways : Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related phenolic compound significantly reduced biofilm formation in E. coli, indicating the potential of structural analogs like this compound to combat bacterial resistance .
  • Neuroprotective Effects : In vitro studies on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting a possible application in neuroprotection and cognitive enhancement therapies .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-(cyclopropylmethylamino)propyl]phenol

InChI

InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3

InChI Key

AEEPMYXDCKQREQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.